N-(sec-butyl)-1-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
N-(sec-butyl)-1-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a structurally complex heterocyclic compound featuring a triazoloquinazoline core. Key substituents include:
- A sec-butyl group at the N-position, contributing to lipophilicity and steric bulk.
- A 3,4-dimethylphenylamino moiety linked via a thioethyl bridge, which may enhance target binding through aromatic interactions.
- A propyl group at position 4, influencing conformational stability.
- A carboxamide at position 8, providing hydrogen-bonding capabilities.
The synthesis of such derivatives typically involves multi-step reactions, including cyclization, thioether formation, and amidation, akin to methods described for analogous heterocycles .
Properties
CAS No. |
1111237-21-8 |
|---|---|
Molecular Formula |
C27H32N6O3S |
Molecular Weight |
520.65 |
IUPAC Name |
N-butan-2-yl-1-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C27H32N6O3S/c1-6-12-32-25(36)21-11-9-19(24(35)28-18(5)7-2)14-22(21)33-26(32)30-31-27(33)37-15-23(34)29-20-10-8-16(3)17(4)13-20/h8-11,13-14,18H,6-7,12,15H2,1-5H3,(H,28,35)(H,29,34) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)CC)N3C1=NN=C3SCC(=O)NC4=CC(=C(C=C4)C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(sec-butyl)-1-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a triazoloquinazoline backbone with various functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 402.52 g/mol.
Structural Components
- Triazoloquinazoline Core : Confers significant biological activity.
- Thioether Linkage : Enhances interaction with biological targets.
- Sec-butyl Group : Influences lipophilicity and bioavailability.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. It acts as an inhibitor of specific enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that it can inhibit the activity of methyltransferases such as EZH2, which is implicated in various cancers. The IC50 value for EZH2 inhibition has been reported around 9.9 nM .
Antioxidant Activity
The compound demonstrates significant antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. This activity may be attributed to its ability to modulate pathways involving NF-kB and PON1, which are crucial for cellular defense against oxidative damage .
Neuroprotective Effects
In neuropharmacological studies, the compound has exhibited neuroprotective effects against neurodegenerative conditions. It appears to mitigate neuronal damage by modulating apoptotic pathways and enhancing neuronal survival under stress conditions.
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models, suggesting potential applications in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in methylation processes associated with cancer progression.
- Free Radical Scavenging : Its structural components allow it to interact with reactive oxygen species (ROS), reducing oxidative stress.
- Modulation of Signaling Pathways : It influences signaling pathways related to inflammation and apoptosis.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of the compound in vitro using various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with significant apoptosis induction observed through flow cytometry analysis.
Study 2: Neuroprotection
In a model of neurotoxicity induced by glutamate, the compound demonstrated protective effects on neuronal cells by decreasing lactate dehydrogenase (LDH) release and enhancing cell viability compared to untreated controls.
Study 3: Anti-inflammatory Effects
In vivo studies using animal models showed that administration of the compound significantly reduced edema and inflammatory markers compared to control groups treated with saline.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues primarily differ in substituents on the triazoloquinazoline core. Key comparisons include:
Key Findings:
Substituent Impact on Lipophilicity: The 3,4-dimethylphenyl group in the target compound balances lipophilicity (logP ~3.5), whereas the 2-chlorobenzyl analogue (logP ~4.1) may face solubility challenges in aqueous environments .
Bioactivity Hypotheses: The thioether linkage in triazoloquinazolines may confer metabolic stability compared to ester or amide bonds in oxazoles/oxadiazoles . The 3,4-dimethylphenylamino group’s planar structure could facilitate π-π stacking with aromatic residues in enzyme active sites, a feature absent in chlorobenzyl or sulfonyl derivatives .
Synthetic Complexity :
- Triazoloquinazolines require multi-step syntheses (e.g., cyclization, thiolation), whereas oxadiazoles () are synthesized via simpler cyclocondensation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
